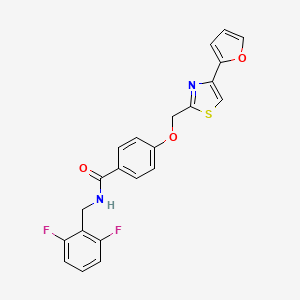

N-(2,6-difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N2O3S/c23-17-3-1-4-18(24)16(17)11-25-22(27)14-6-8-15(9-7-14)29-12-21-26-19(13-30-21)20-5-2-10-28-20/h1-10,13H,11-12H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMBRIMSGYIWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4=CC=CO4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : CHFNOS

Molecular Weight : 426.4 g/mol

CAS Number : 1251682-63-9

The compound features a difluorobenzyl group, a methoxy linkage, and a thiazole ring substituted with a furan moiety. The presence of fluorine enhances lipophilicity, which may improve biological efficacy compared to non-fluorinated analogs .

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Compounds with similar structures have been identified as inhibitors of enzymes involved in bacterial cell wall synthesis, particularly targeting Mur enzymes critical for peptidoglycan biosynthesis. This mechanism positions the compound as a potential candidate for anti-tuberculosis agents .

Anticancer Potential

The thiazole and furan moieties are known for their anticancer properties. Preliminary studies suggest that derivatives of benzamide compounds exhibit cytotoxic effects against various cancer cell lines. The unique structural features of this compound may enhance its ability to interact with biological targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can significantly impact its biological activity. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N-(phenyl)-benzamide | Contains a fluorinated phenyl group | Antimicrobial activity |

| N-(4-methylphenyl)-benzamide | Methyl substitution on phenyl | Histone deacetylase inhibition |

| 5-(furan-2-carbonyl)-thiazole | Furan and thiazole linkage | Anticancer properties |

The presence of heterocycles and fluorine atoms suggests distinct pharmacokinetic properties that may be advantageous in drug development .

Case Studies and Research Findings

- Antibacterial Studies : A study evaluating the antibacterial efficacy of similar benzamide derivatives found that compounds with thiazole and furan rings exhibited potent activity against resistant bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics .

- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The compound was particularly effective against breast and lung cancer cells, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Emerging research indicates that compounds with similar structural motifs may also possess neuroprotective properties. Studies involving animal models of neurodegenerative diseases showed that derivatives could mitigate neuronal damage caused by oxidative stress .

Scientific Research Applications

N-(2,6-difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is a synthetic organic compound with a unique molecular structure. Its structure includes a difluorobenzyl group, a methoxy linkage, and a thiazole ring substituted with a furan moiety. It belongs to the class of benzamide derivatives and exhibits significant biological activities, particularly as an inhibitor of certain enzymes involved in bacterial cell wall synthesis. Compounds with similar structures have been studied for their potential as anti-tuberculosis agents, targeting Mur enzymes that play critical roles in the biosynthesis of peptidoglycan. The thiazole and furan moieties are known to exhibit antimicrobial properties, making this compound a candidate for further pharmacological evaluation.

Potential Applications

- Antimicrobial Agent: this compound shows potential as an antimicrobial agent due to the presence of thiazole and furan moieties, which are known to exhibit antimicrobial properties.

- Enzyme Inhibitor: The compound can inhibit specific enzymes involved in bacterial cell wall synthesis. Interaction studies have shown that compounds similar to this compound can effectively inhibit specific enzymes involved in bacterial cell wall synthesis. These studies often utilize techniques such as molecular docking simulations and enzyme kinetics assays to elucidate binding affinities and modes of action. Such studies highlight the importance of structural modifications in enhancing inhibitory potency against target enzymes like MurC and MurD.

- Anti-Tuberculosis Agent: This compound has potential as an anti-tuberculosis agent, targeting Mur enzymes that play critical roles in the biosynthesis of peptidoglycan.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N-(phenyl)-benzamide | Contains a fluorinated phenyl group | Antimicrobial activity |

| N-(4-methylphenyl)-benzamide | Methyl substitution on phenyl | Histone deacetylase inhibition |

| 5-(furan-2-carbonyl)-thiazole | Furan and thiazole linkage | Anticancer properties |

Comparison with Similar Compounds

Table 1: Comparison of Thiazole-Benzamide Derivatives

| Compound | Substituents (Thiazole) | Amide Group | Key Spectral Features (¹H NMR) |

|---|---|---|---|

| Target Compound | 4-(Furan-2-yl) | 2,6-Difluorobenzyl | Furan H (δ 6.3–7.4), Ar-F (δ 7.2–7.5) |

| 4d [1] | 4-(Pyridin-3-yl) | 3,4-Dichlorobenzyl | Pyridyl H (δ 8.0–8.5), Ar-Cl (δ 7.4–7.8) |

| 4h [1] | 4-(Pyridin-3-yl) | Dimethylaminomethyl | N(CH₃)₂ (δ 2.2–2.5) |

Triazole-Thione Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] differ in core heterocycle (triazole vs. thiazole) and substituents. Notable contrasts include:

- Fluorination Pattern : The target’s 2,6-difluorobenzyl group versus 2,4-difluorophenyl in [7–9] may alter electronic effects; 2,6-substitution reduces steric hindrance compared to 2,4, possibly enhancing receptor engagement .

Agrochemical Benzamides ()

Pesticides like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) highlight the role of fluorinated benzamides in agrochemistry. The target compound’s 2,6-difluorobenzyl group aligns with trends in fluorine-enhanced pesticidal activity, though its thiazole-furan system may shift applications toward pharmaceuticals .

Table 2: Fluorinated Benzamides in Agrochemicals vs. Pharmaceuticals

| Compound | Core Structure | Fluorine Substitution | Primary Use |

|---|---|---|---|

| Target Compound | Thiazole-Benzamide | 2,6-Difluorobenzyl | Pharmaceutical (hypothetical) |

| Diflufenican [3] | Pyridine-Benzamide | 2,4-Difluorophenyl | Herbicide |

Q & A

What are the key synthetic challenges in preparing N-(2,6-difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide, and how can they be addressed methodologically?

Basic Research Question

The synthesis involves constructing the thiazole-furan hybrid linker and ensuring regioselective coupling of the 2,6-difluorobenzyl group. Common challenges include:

- Low yields in alkylation/benzoylation steps : Optimize reaction time, temperature, and stoichiometry (e.g., using 1.2–1.5 equivalents of benzoyl chloride for amide bond formation) .

- Purification of intermediates : Employ sequential chromatography (normal phase followed by reverse-phase HPLC) to isolate polar byproducts, as demonstrated for structurally analogous benzamides .

- Steric hindrance in coupling reactions : Use coupling agents like HATU or DCC to activate carboxyl groups, improving reaction efficiency .

How can researchers confirm the structural identity of this compound and assess its purity?

Basic Research Question

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare and NMR chemical shifts with predicted values. For example, the furan-thiazole methoxy group typically shows a singlet at ~δ 4.8–5.2 ppm for the CHO linkage, while the 2,6-difluorobenzyl protons exhibit splitting patterns (e.g., doublet of doublets near δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]) with <5 ppm deviation from theoretical values .

- HPLC-PDA : Use a C18 column with acetonitrile/water gradients (e.g., 10–90% over 20 min) to confirm >95% purity .

What strategies are effective for optimizing the biological activity of similar benzamide derivatives?

Advanced Research Question

Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., Trypanosoma brucei inhibitors) using fluorescence-based assays, with IC values <10 µM considered promising .

How can contradictory data in biological evaluations of benzamide analogs be resolved?

Advanced Research Question

Methodological Answer :

- Reproducibility Checks : Ensure consistent assay conditions (e.g., pH, temperature, enzyme concentration) across labs. For example, discrepancies in IC values for Trypanosoma brucei inhibitors may arise from variations in parasite strains or incubation times .

- Metabolic Stability Analysis : Use liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the furan ring) that may reduce in vivo efficacy despite strong in vitro activity .

What analytical techniques are critical for characterizing intermolecular interactions in benzamide derivatives?

Advanced Research Question

Methodological Answer :

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O/F interactions stabilizing the amide group) and π-π stacking between aromatic rings .

- Differential Scanning Calorimetry (DSC) : Assess crystallinity and polymorphism, which influence solubility and bioavailability .

- Molecular Dynamics Simulations : Predict binding modes to biological targets (e.g., PFOR enzyme inhibition via amide anion conjugation) .

How do structural analogs of this compound inform its potential therapeutic applications?

Basic Research Question

Methodological Answer :

- Comparative SAR Analysis :

- Antimicrobial Activity : Thiazole-containing benzamides (e.g., thieno[2,3-d]pyrimidin-2-yl derivatives) show broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Antiparasitic Activity : Analogous compounds with trifluoromethyl groups exhibit potent Trypanosoma brucei inhibition (IC: 0.5–1.2 µM) .

- Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify potential enzyme targets (e.g., kinases, oxidoreductases) based on structural similarity .

What are the best practices for scaling up synthesis while maintaining yield and purity?

Advanced Research Question

Methodological Answer :

- Process Optimization :

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction times .

- Solvent Selection : Replace dichloromethane with ethanol/water mixtures for greener and scalable recrystallization .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) to monitor reaction progress in real time .

How can researchers address solubility issues in preclinical studies of this compound?

Basic Research Question

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.